

Ethenesulfonamide: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethenesulfonamide

Cat. No.: B1200577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethenesulfonamide, a compact and reactive molecule, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique chemical architecture, featuring a vinyl group attached to a sulfonamide moiety, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecules and a potent electrophilic warhead for targeted covalent inhibitors. This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of **ethenesulfonamide**, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Ethenesulfonamide (also known as vinylsulfonamide) is a colorless to yellow-brown liquid or semi-solid at room temperature.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Ethenesulfonamide**

Property	Value	Reference(s)
CAS Number	2386-58-5	[2]
Molecular Formula	C ₂ H ₅ NO ₂ S	[2]
Molecular Weight	107.13 g/mol	[2]
Appearance	Colorless to yellow-brown liquid or semi-solid	[1]
Melting Point	24 °C	[3]
Boiling Point	114 °C at 0.1 mmHg	[3]
pKa	9.76 ± 0.60 (Predicted)	[4]
Storage Temperature	2-8 °C, under an inert atmosphere	[1]

Note: Due to limited publicly available data, a comprehensive table of solubility in various organic solvents is not available at this time. General solubility principles suggest that **ethenesulfonamide**, as a small polar molecule, would exhibit some solubility in polar organic solvents.

Synthesis of Ethenesulfonamide

The primary synthetic route to **ethenesulfonamide** involves the reaction of 2-chloroethanesulfonyl chloride with ammonia. This two-step process first generates the vinyl group via elimination of hydrogen chloride, followed by the formation of the sulfonamide.

Experimental Protocol: Synthesis of Ethenesulfonamide from 2-Chloroethanesulfonyl Chloride

This protocol is adapted from general procedures for the synthesis of N-substituted **ethenesulfonamides**.^[5]

Materials:

- 2-Chloroethanesulfonyl chloride

- Ammonia (gaseous or aqueous solution)
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Triethylamine (optional, as a base for the elimination step)
- Dry ice/acetone bath
- Standard glassware for organic synthesis

Procedure:

- Vinylsulfonamide Precursor Formation (optional): In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chloroethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to -10 to 0 °C using an ice-salt bath.
- Slowly add a solution of triethylamine in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the elimination reaction, forming ethenesulfonyl chloride.
- Ammonolysis: Cool the solution containing ethenesulfonyl chloride to 0 °C. Bubble anhydrous ammonia gas through the solution or add a chilled concentrated aqueous solution of ammonia dropwise.
- A white precipitate of ammonium chloride will form. Continue the addition of ammonia until the reaction is complete (monitored by TLC).
- Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate.
- Wash the filtrate with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude **ethenesulfonamide**.

- The product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for **Ethenesulfonamide** Synthesis:



[Click to download full resolution via product page](#)

*Workflow for the synthesis of **ethenesulfonamide**.*

Chemical Reactivity

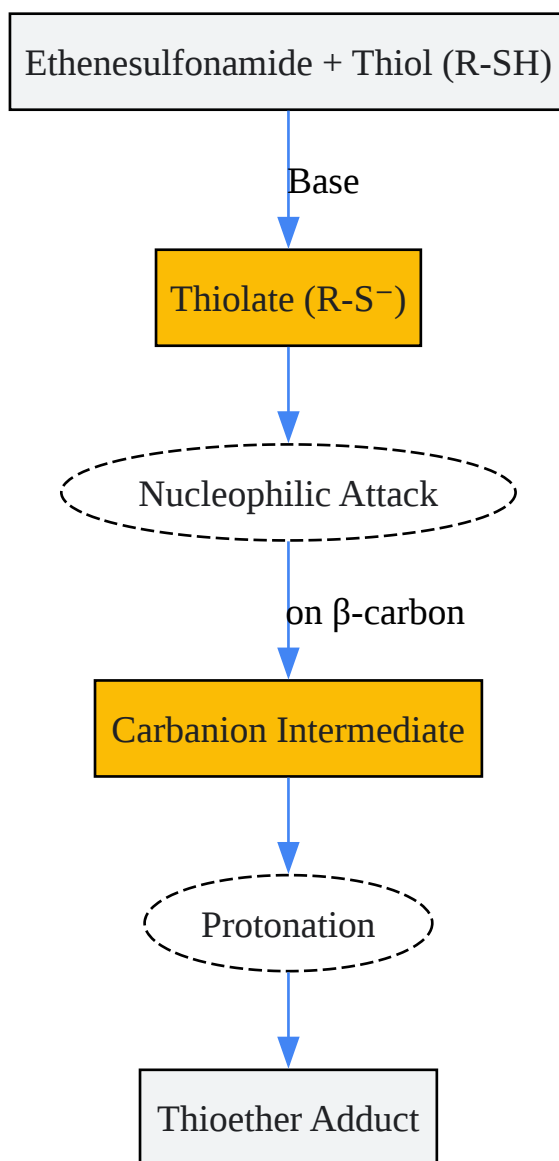
The reactivity of **ethenesulfonamide** is dominated by the electrophilic nature of the vinyl group, which is activated by the strongly electron-withdrawing sulfonamide group. This makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition Reactions

Ethenesulfonamide readily undergoes Michael addition with a variety of nucleophiles, most notably thiols. This reaction is of particular importance in the context of covalent inhibitors, where the thiol group of a cysteine residue in a target protein acts as the nucleophile.^{[6][7]}

Mechanism of Michael Addition to a Thiol:

The reaction proceeds via the nucleophilic attack of the thiolate anion on the β -carbon of the vinyl group, followed by protonation of the resulting enolate intermediate to yield the stable thioether adduct.



[Click to download full resolution via product page](#)

*Mechanism of the Michael addition of a thiol to **ethenesulfonamide**.*

Experimental Protocol: Michael Addition of N-Acetyl-L-cysteine to Ethenesulfonamide

This protocol is a representative example of the reaction of **ethenesulfonamide** with a biologically relevant thiol.[8]

Materials:

- **Ethenesulfonamide**
- N-Acetyl-L-cysteine
- Phosphate buffer (pH 7.4)
- Organic co-solvent (e.g., DMSO or ethanol)
- Standard laboratory glassware

Procedure:

- Dissolve N-acetyl-L-cysteine in phosphate buffer (pH 7.4).
- Dissolve **ethenesulfonamide** in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol.
- Add the **ethenesulfonamide** solution to the N-acetyl-L-cysteine solution with stirring at room temperature.
- Monitor the reaction progress by LC-MS or NMR spectroscopy.
- Upon completion, the product can be isolated by preparative HPLC or by extraction followed by crystallization.

Cycloaddition Reactions

The electron-deficient double bond of **ethenesulfonamide** makes it a good dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. These reactions provide a powerful method for the construction of six-membered rings containing a sulfonamide moiety.

Experimental Protocol: Diels-Alder Reaction of Ethenesulfonamide with Cyclopentadiene

This is a general procedure for a Diels-Alder reaction involving a vinyl sulfonamide.^{[9][10]}

Materials:

- **Ethenesulfonamide**
- Cyclopentadiene (freshly cracked from dicyclopentadiene)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **ethenesulfonamide** in the chosen anhydrous solvent.
- Cool the solution to 0 °C.
- Slowly add freshly cracked cyclopentadiene to the solution.
- Allow the reaction to warm to room temperature and stir for several hours to overnight.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, remove the solvent under reduced pressure.
- The resulting cycloadduct can be purified by column chromatography or recrystallization.

Logical Workflow for Diels-Alder Reaction:



[Click to download full resolution via product page](#)

*Workflow for the Diels-Alder reaction of **ethenesulfonamide**.*

Polymerization

As a vinyl monomer, **ethenesulfonamide** can undergo polymerization through various mechanisms, including free-radical and anionic polymerization. The resulting polysulfonamides may have interesting properties for applications in materials science.

Free-Radical Polymerization: This process is initiated by a radical species that adds to the double bond of the **ethenesulfonamide** monomer, generating a new radical that can propagate the polymer chain.[9]

Anionic Polymerization: Anionic polymerization of vinyl monomers with electron-withdrawing groups, such as **ethenesulfonamide**, can be initiated by nucleophiles like organolithium compounds.[11][12] The propagating species is a carbanion.

Role in Drug Development: Covalent Inhibition

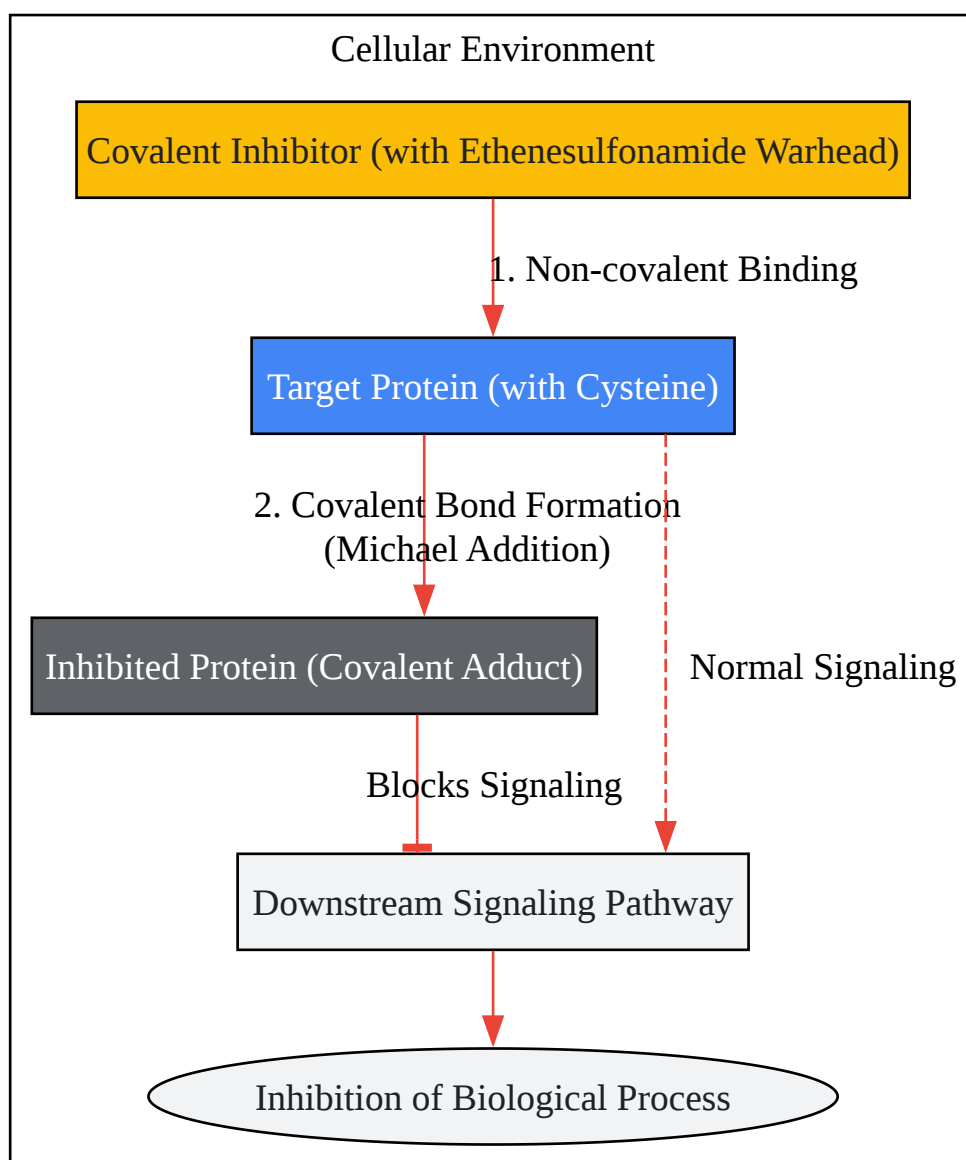
A significant application of **ethenesulfonamide** and its derivatives is in the design of targeted covalent inhibitors.[6][7] The vinylsulfonamide moiety acts as an electrophilic "warhead" that forms an irreversible covalent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target protein.[13]

Mechanism of Covalent Inhibition:

The process involves two steps:

- Non-covalent binding: The inhibitor first binds reversibly to the active site of the protein.
- Covalent bond formation: The nucleophilic thiol group of a nearby cysteine residue attacks the β -carbon of the vinylsulfonamide in a Michael addition reaction, forming a stable thioether linkage and irreversibly inhibiting the protein.

Signaling Pathway of a Covalent Inhibitor:



[Click to download full resolution via product page](#)

General signaling pathway illustrating covalent inhibition.

Spectroscopic Data

While a complete set of publicly available spectra for the parent **ethenesulfonamide** is limited, data for N-substituted derivatives can provide useful reference points.^[5]

Expected Spectroscopic Features:

- ^1H NMR: The vinyl protons would appear as a characteristic AMX spin system in the olefinic region (typically 5.5-7.0 ppm). The NH_2 protons of the sulfonamide would appear as a broad singlet.
- ^{13}C NMR: The two vinyl carbons would show distinct signals in the olefinic region of the spectrum.
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the sulfonamide (around 3300-3400 cm^{-1}), the S=O stretching (around 1350 and 1160 cm^{-1}), and the C=C stretching of the vinyl group (around 1630 cm^{-1}).

Conclusion

Ethenesulfonamide is a versatile and highly reactive molecule with significant potential in organic synthesis and drug discovery. Its ability to act as a Michael acceptor and a dienophile allows for the construction of a wide range of molecular architectures. In the realm of medicinal chemistry, the vinylsulfonamide moiety has emerged as a powerful covalent warhead for the development of targeted therapies. This guide has provided a comprehensive overview of the chemical properties, synthesis, and reactivity of **ethenesulfonamide**, offering a valuable resource for scientists and researchers working at the forefront of chemical and pharmaceutical innovation. Further exploration of its reactivity and the properties of its derivatives will undoubtedly lead to new and exciting applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Vinyl sulfonamide | $\text{C}_2\text{H}_5\text{NO}_2\text{S}$ | CID 520075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ereseachco.com [ereseachco.com]
- 4. rsc.org [rsc.org]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pak.elte.hu [pak.elte.hu]
- 7. mdpi.com [mdpi.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. pslc.ws [pslc.ws]
- 12. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethenesulfonamide: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200577#chemical-properties-and-reactivity-of-ethenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com